{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the thiophene ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group and the thiophene ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is unique due to the presence of both the difluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity.
Properties
Molecular Formula |
C10H11F2N3S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11F2N3S/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2 |
InChI Key |
MQQHWNIZXPTMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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